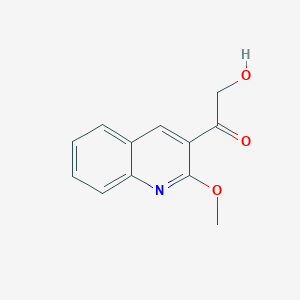
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the condensation of 2-methoxyquinoline with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-3-ylmethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylmethanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the hydroxy and methoxy groups.
2-Methoxyquinoline: Similar but without the ethanone group.
Quinoline-3-carboxylic acid: An oxidized derivative of quinoline.
Uniqueness: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and bioactivity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO3/c1-16-12-9(11(15)7-14)6-8-4-2-3-5-10(8)13-12/h2-6,14H,7H2,1H3 |
InChIキー |
QPNNOMCXIILFHY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















